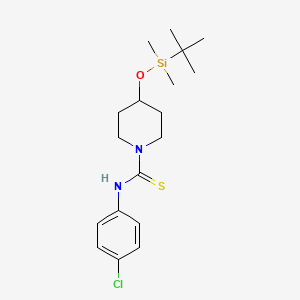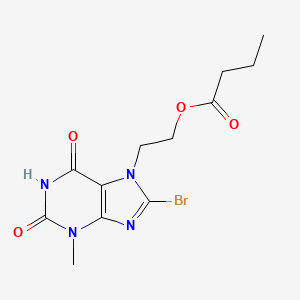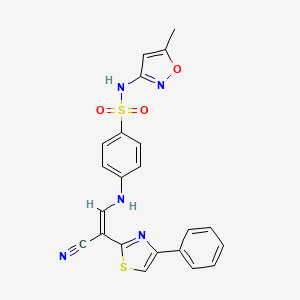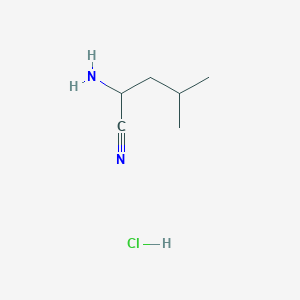
4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
Applications De Recherche Scientifique
Synthetic Routes and Industrial Applications
One relevant application of compounds similar to 4-((tert-Butyldimethylsilyl)oxy)-N-(4-chlorophenyl)piperidine-1-carbothioamide in scientific research is their use in the synthesis of complex molecules. For example, in the development of synthetic routes for vandetanib, a therapeutic agent, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and related compounds are used in multi-step synthesis processes. These processes involve substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution reactions, highlighting the compound's utility in facilitating industrial-scale synthetic routes with favorable yields and commercial value (Mi, 2015).
Asymmetric Synthesis and N-Heterocycles
Another significant application is in asymmetric synthesis, particularly in the formation of N-heterocycles via sulfinimines. Chiral sulfinamides, closely related to the tert-butyl groups in the given compound, are known for their role in stereoselective synthesis. These methods provide general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Ligand Synthesis for D2-like Receptors
Compounds with similar structural features are explored for their potential in ligand synthesis, specifically targeting D2-like receptors. The synthesis and evaluation of arylcycloalkylamines, such as phenyl piperidines and their derivatives, have been investigated for improving the potency and selectivity of binding affinity at D2-like receptors. This research has implications for the development of antipsychotic agents, demonstrating the utility of these compounds in medicinal chemistry (Sikazwe et al., 2009).
Environmental Applications
In environmental science, research into the degradation products of related compounds, such as 4-tert-octylphenol, and their removal from water showcases the environmental relevance. Studies focus on biodegradability, toxic degradation products, and novel removal techniques, such as wastewater treatment using plant enzymes, which could potentially apply to a broad range of similar compounds. This underscores the importance of understanding the environmental impact and management of chemical substances (Olaniyan et al., 2020).
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-N-(4-chlorophenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2OSSi/c1-18(2,3)24(4,5)22-16-10-12-21(13-11-16)17(23)20-15-8-6-14(19)7-9-15/h6-9,16H,10-13H2,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWQFBJNRXFCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2OSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2801509.png)

![N-(2-chloro-5-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2801513.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2801515.png)



![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2801523.png)

![4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2801526.png)